molecular formula C19H21N3O3 B6424461 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide CAS No. 2034593-32-1

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No. B6424461
CAS RN: 2034593-32-1
M. Wt: 339.4 g/mol
InChI Key: ZNAGPOYOYDCLMG-UHFFFAOYSA-N
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Description

“N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide” is a complex organic compound that contains several functional groups and heterocyclic rings such as furan, pyrazole, and benzamide . These components are often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound contains a furan ring, a pyrazole ring, and a benzamide group. The furan is a five-membered ring with four carbon atoms and one oxygen atom. The pyrazole is also a five-membered ring but contains three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The compound, due to the presence of various functional groups, can undergo a variety of chemical reactions. For example, the furan ring can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, compounds containing furan and pyrazole rings are often planar and exhibit aromaticity .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide has been studied for its potential to act as a receptor agonist, as well as its ability to bind to various biological targets. This compound has been used in a variety of laboratory experiments and studies, including those involving cell culture and tissue culture. This compound has also been used in studies of the effects of various drugs on the human body, as well as studies of the effects of various environmental toxins on the human body. This compound has also been used in studies of the effects of various hormones on the human body, as well as studies of the effects of various drugs on the central nervous system.

Mechanism of Action

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide binds to various biological targets, including receptors, enzymes, and proteins. This compound binds to receptors, such as G-protein-coupled receptors, to activate or inhibit their activity. This compound also binds to enzymes, such as cytochrome P450 enzymes, to activate or inhibit their activity. This compound also binds to proteins, such as transcription factors, to activate or inhibit their activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has also been found to have neuroprotective effects, as well as to modulate the activity of various hormones, such as estrogen and testosterone. This compound has also been found to have anti-angiogenic effects, as well as to modulate the activity of various enzymes, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and can be easily purified by recrystallization. This compound is also non-toxic, and can be used in a variety of laboratory experiments without causing any adverse effects. This compound also has a wide range of biochemical and physiological effects, which makes it useful for a variety of research purposes.
However, there are also some limitations to using this compound in laboratory experiments. This compound has a relatively short half-life in the body, which means that it must be administered frequently in order to maintain its effects. Additionally, this compound is not very soluble in water, which can make it difficult to use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for research involving N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide. This compound could be further studied for its potential to act as a receptor agonist, as well as its ability to bind to various biological targets. This compound could also be studied for its potential to act as a drug or a therapeutic agent. Additionally, this compound could be studied for its potential to act as an antioxidant or anti-inflammatory agent. This compound could also be studied for its potential to act as an anti-cancer agent, as well as its potential to modulate the activity of various hormones, enzymes, and proteins. Finally, this compound could be studied for its potential to act as a neuroprotectant, as well as its potential to modulate the activity of various neurotransmitters.

Synthesis Methods

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide can be synthesized through a variety of methods, including a two-step method involving the coupling of furan-2-yl-2-pyrazole and propan-2-yloxybenzamide. The first step involves the reaction of furan-2-yl-2-pyrazole and propan-2-yloxybenzamide in the presence of a base, such as triethylamine, to form the desired product, this compound. The second step involves the purification of the product by recrystallization. The two-step method is the most common and efficient method for synthesizing this compound.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14(2)25-16-8-6-15(7-9-16)19(23)20-13-17(18-5-3-12-24-18)22-11-4-10-21-22/h3-12,14,17H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAGPOYOYDCLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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